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Cat. No.: B1682059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
UK-357903 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by

Pfizer for the treatment of erectile dysfunction. Structurally belonging to the

pyrazolopyrimidinone class of compounds, it demonstrated significant vasodilatory effects in

preclinical studies. Despite advancing to Phase II clinical trials, its development was

discontinued. This technical guide provides a comprehensive overview of the discovery, history,

mechanism of action, and available preclinical data for UK-357903, intended for a scientific

audience.

Discovery and History
UK-357903, with the chemical name 1-ethyl-4-{3-[3-ethyl-6,7-dihydro-7-oxo-2-(2-

pyridylmethyl)-2H-pyrazolo[4,3-d]pyrimidin-5-yl]-2-(2-methoxyethoxy)-5-

pyridylsulphonyl}piperazine, emerged from Pfizer's research into pyrazolopyrimidinone-based

PDE5 inhibitors.[1] The core pyrazolopyrimidinone scaffold is a key structural feature shared

with other PDE5 inhibitors like sildenafil.[2][3]

The synthesis of UK-357903 involves a multi-step process, as detailed in European patent

EP0994115A2, which describes the preparation of related pyrazolopyrimidinone compounds.[1]
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While the compound showed promise in preclinical models, its clinical development was halted

after Phase II trials.[4] Publicly available records indicate the discontinuation of the Phase II

trial for erectile dysfunction in Europe around September 2006.[4] The specific reasons for the

discontinuation have not been formally published.

Mechanism of Action
UK-357903 is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily

found in the corpus cavernosum of the penis and the pulmonary vasculature. PDE5 is

responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5]

The proposed signaling pathway for UK-357903's action is as follows:

Nitric oxide (NO) is released from nerve endings and endothelial cells in response to sexual

stimulation.

NO activates soluble guanylate cyclase (sGC) in smooth muscle cells.

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes

a decrease in intracellular calcium levels.

This reduction in calcium results in the relaxation of smooth muscle in the corpus

cavernosum, leading to increased blood flow and penile erection.

UK-357903 inhibits PDE5, preventing the breakdown of cGMP to inactive GMP. This

prolongs the action of cGMP, thereby enhancing and sustaining the erectile response.
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Caption: Mechanism of action of UK-357903 in erectile function.

Preclinical Data
In Vitro Activity
UK-357903 is a highly potent and selective inhibitor of PDE5.

Target IC₅₀ (nM) Reference

PDE5 1.7 [5]

PDE6 714 [5]

The high selectivity for PDE5 over PDE6 is a desirable characteristic, as inhibition of PDE6,

found in the retina, is associated with visual disturbances.

In Vivo Hemodynamic Effects in Spontaneously
Hypertensive Rats (SHR)
A key preclinical study investigated the hemodynamic effects of a continuous 4-day infusion of

UK-357903 in conscious, spontaneously hypertensive rats.
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Treatment Group Dose
Change in Mean
Arterial Pressure
(Day 1)

Vascular
Conductance
Changes (Day 1)

UK-357903 (Low

Dose)
0.133 mg/kg/h -11.8 mmHg

Mesenteric and

hindquarters

vasodilation

UK-357903 (High

Dose)
1.33 mg/kg/h -15.3 mmHg

Mesenteric and

hindquarters

vasodilation

Enalapril

(Comparator)
1 mg/kg/h -14.1 mmHg

Renal, mesenteric,

and hindquarters

vasodilation

The study also demonstrated a dose-dependent and sustained increase in plasma cGMP

levels, confirming target engagement.

Experimental Protocols
Measurement of Mean Arterial Pressure and Regional
Blood Flow in Conscious Rats
This protocol is based on the methodologies typically employed in studies such as the one

conducted by Gardiner et al. (2004).

Animal Model: Male spontaneously hypertensive rats are commonly used.

Surgical Implantation:

Under anesthesia, pulsed Doppler flow probes are placed around the renal artery, superior

mesenteric artery, and caudal artery (for hindquarters blood flow).

A catheter is inserted into the abdominal aorta via a femoral artery for blood pressure

measurement and blood sampling.

All leads and catheters are tunneled subcutaneously to exit at the nape of the neck.
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Experimental Procedure:

After a recovery period, conscious, unrestrained rats are housed in individual cages.

The arterial catheter is connected to a pressure transducer for continuous measurement of

mean arterial pressure.

The Doppler flow probes are connected to a flowmeter to record blood flow velocity.

Vascular conductance is calculated as blood flow divided by mean arterial pressure.

UK-357903 or vehicle is administered via continuous intravenous infusion.

Hemodynamic parameters are recorded and analyzed at specified time points.
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Caption: Workflow for in vivo hemodynamic studies in conscious rats.
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In Vitro PDE5 Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against the

PDE5 enzyme.

Reagents and Materials:

Recombinant human PDE5 enzyme.

³H-cGMP (radiolabeled substrate).

Scintillation proximity assay (SPA) beads.

Assay buffer.

Test compound (UK-357903) and a known PDE5 inhibitor (e.g., sildenafil) as a positive

control.

96-well microplates.

Procedure:

Serial dilutions of the test compound are prepared.

The test compound, PDE5 enzyme, and SPA beads are incubated together in the

microplate wells.

The enzymatic reaction is initiated by the addition of ³H-cGMP.

As PDE5 hydrolyzes ³H-cGMP to ³H-5'-GMP, the product binds to the SPA beads, bringing

the radioisotope in close proximity to the scintillant in the beads, which generates a light

signal.

The plate is read in a microplate scintillation counter.

The inhibitory effect of the compound is determined by the reduction in the light signal.

IC₅₀ values are calculated from the dose-response curves.
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cGMP Quantification Assay
This is a general protocol for measuring cGMP levels in plasma or tissue samples.

Sample Preparation:

Blood samples are collected in the presence of a PDE inhibitor (e.g., IBMX) to prevent ex

vivo cGMP degradation.

Plasma is separated by centrifugation.

Tissues are homogenized in an appropriate buffer.

Assay Procedure (Competitive ELISA):

A cGMP-specific antibody is coated onto the wells of a microplate.

Standards with known cGMP concentrations and the prepared samples are added to the

wells, along with a fixed amount of enzyme-labeled cGMP.

The sample cGMP and the enzyme-labeled cGMP compete for binding to the antibody.

After incubation, the wells are washed to remove unbound components.

A substrate for the enzyme is added, and the resulting color development is measured

using a microplate reader.

The concentration of cGMP in the samples is determined by comparing their absorbance

to the standard curve.

Conclusion
UK-357903 is a well-characterized preclinical PDE5 inhibitor with high potency and selectivity.

The available in vivo data in a hypertensive rat model demonstrates its vasodilatory effects and

target engagement. However, the discontinuation of its clinical development after Phase II trials

suggests that it may not have met the desired efficacy, safety, or pharmacokinetic profile for the

treatment of erectile dysfunction, or that strategic business decisions led to the termination of

the program. The information presented in this guide provides a solid foundation for
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researchers interested in the pharmacology of pyrazolopyrimidinone-based PDE5 inhibitors

and the preclinical assessment of compounds for cardiovascular and urogenital indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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